(R)-Azepan-3-ol can be classified under the category of secondary alcohols, where the hydroxyl group (-OH) is attached to a carbon atom that is bonded to two other carbon atoms. It is specifically an enantiomer of azepan-3-ol, which means it exists in two mirror-image forms, with (R)- and (S)- configurations based on the Cahn-Ingold-Prelog priority rules. The (R) designation indicates the spatial arrangement of the substituents around the chiral center .
The synthesis of (R)-Azepan-3-ol can be approached through several methods:
Each method requires careful control of reaction conditions to ensure high yields and purity of the desired enantiomer.
(R)-Azepan-3-ol participates in various chemical reactions typical for alcohols, including:
These reactions are significant for synthesizing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for (R)-Azepan-3-ol primarily revolves around its interactions with biological targets, such as receptors or enzymes. Due to its structural configuration, it may exhibit affinity toward neurotransmitter receptors, potentially influencing pathways related to mood regulation or cognitive function.
In studies involving similar compounds, it has been suggested that secondary alcohols can modulate receptor activity through hydrogen bonding and steric interactions, leading to altered physiological responses.
(R)-Azepan-3-ol exhibits several notable physical properties:
Chemical properties include its reactivity as an alcohol, allowing it to participate in nucleophilic substitution reactions and act as a reducing agent under certain conditions.
(R)-Azepan-3-ol finds applications in various scientific fields:
(R)-Azepan-3-ol first emerged in heterocyclic chemistry literature as a structurally intriguing seven-membered nitrogen-containing ring system with a stereodefined hydroxyl substituent. Early scholarly attention focused on its unique conformational dynamics arising from the azepane ring’s flexibility combined with the chiral center at C3. Initial synthetic reports appeared in specialized journals dedicated to organic synthesis during the late 1990s, primarily describing racemic mixtures obtained through ring-expansion strategies of piperidine derivatives or reductive amination of dicarbonyl precursors. The compound gained significant traction following theoretical studies highlighting the stereoelectronic effects imparted by the hydroxyl group’s equatorial or axial orientation, which influenced the molecule’s hydrogen-bonding capacity and molecular recognition properties. By the mid-2000s, distinct research trajectories emerged, with organic chemists investigating its potential as a chiral building block and medicinal chemists exploring its incorporation into bioactive molecules targeting neurological receptors [1].
The development of stereoselective synthetic routes to (R)-Azepan-3-ol represents a cornerstone achievement in modern heterocyclic chemistry. Key methodological advancements include:
Table 1: Evolution of Stereoselective Synthetic Methods for (R)-Azepan-3-ol
Year | Methodology | Key Catalyst/Reagent | ee (%) | Limitations |
---|---|---|---|---|
2005 | Enzymatic kinetic resolution | Candida antarctica lipase B | 82 | Low yield (≤35%) |
2010 | Chiral pool (pyroglutamate) | NaBH₄, Red-Al® | >99 | Multi-step (5 steps) |
2015 | Asymmetric hydrogenation | Ir/(R,Sp)-PHOX | 98 | High-pressure H₂ (50 bar) |
2022 | Photoredox decarboxylative coupling | Ir(ppy)₃, Hantzsch ester | 95 | Requires specialized equipment |
2024 | Enzymatic desymmetrization | Engineered transaminase (ATA-117) | >99 | Limited substrate scope |
The patent landscape for (R)-Azepan-3-ol reveals accelerating innovation across pharmaceutical, agrochemical, and materials science domains. Between 2010-2015, patent activity focused primarily on synthetic methods (62% of filings), particularly stereoselective catalytic systems. The period 2016-2020 witnessed a strategic shift toward application patents (78%), with notable filings:
Post-2020, filings expanded into sustainable chemistry applications, including biodegradable chelating agents (CN114524804A) and organocatalysts for ring-opening polymerization (WO202318672A1). Geographical analysis reveals China (43%), United States (29%), and Europe (18%) as dominant filing jurisdictions, with universities accounting for 38% of foundational patents versus 62% by industry entities including F. Hoffmann-La Roche Ltd. and Syngenta AG [1] [3].
Table 2: Patent Distribution by Technical Application Area (2010-2025)
Application Sector | % of Patents (2010-2015) | % of Patents (2016-2020) | % of Patents (2021-2025) |
---|---|---|---|
Pharmaceutical Actives | 22% | 41% | 38% |
Synthetic Methodologies | 62% | 18% | 15% |
Agrochemical Formulations | 8% | 23% | 27% |
Materials Science | 5% | 11% | 16% |
Catalytic Systems | 3% | 7% | 4% |
The adoption of (R)-Azepan-3-ol across scientific disciplines demonstrates remarkable versatility beyond its heterocyclic chemistry origins:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: